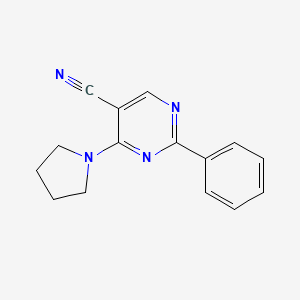

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile

Description

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a phenyl group at position 2, a pyrrolidin-1-yl substituent at position 4, and a nitrile group at position 4. Pyrimidine-5-carbonitriles are of significant interest in medicinal chemistry due to their versatility in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and receptor modulators .

Properties

CAS No. |

823796-04-9 |

|---|---|

Molecular Formula |

C15H14N4 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

2-phenyl-4-pyrrolidin-1-ylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C15H14N4/c16-10-13-11-17-14(12-6-2-1-3-7-12)18-15(13)19-8-4-5-9-19/h1-3,6-7,11H,4-5,8-9H2 |

InChI Key |

URYWUBWNGLSRAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile typically involves the construction of the pyrimidine ring followed by the introduction of the phenyl and pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with benzaldehyde and pyrrolidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The synthesis of 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile can be achieved through several methods, including one-pot reactions involving aromatic aldehydes, malononitrile, and urea or thiourea. Recent studies have demonstrated efficient synthetic routes that yield high purity and good yields under eco-friendly conditions. For example, a method utilizing modified bone char as a catalyst has been reported to facilitate the reaction in solvent-free conditions at elevated temperatures .

Anticancer Properties

One of the most significant applications of this compound derivatives is their use as anticancer agents. Research has shown that these compounds can act as ATP-mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR), which is crucial in various cancers. In vitro studies have indicated that certain derivatives exhibit cytotoxic activities against multiple cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). Notably, some derivatives have shown enhanced activity compared to existing EGFR inhibitors like erlotinib, with specific compounds demonstrating IC50 values in the low micromolar range .

Other Potential Applications

Beyond oncology, this compound derivatives may also have applications in other therapeutic areas:

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, which could be explored for conditions like Alzheimer's disease.

- Antiviral Activity : Some pyrimidine derivatives have shown promise against viral infections, warranting further investigation into their antiviral properties.

- Cosmetic Formulations : The compound's unique properties may allow it to be incorporated into cosmetic formulations aimed at skin health and rejuvenation .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit tyrosine kinases or modulate G-protein coupled receptors, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Kinase Inhibition

- Target Compound : The pyrrolidine moiety enhances binding to kinase ATP pockets, as seen in TRK kinase inhibitors like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives .

- Thiazole Analogs: Compounds with thiazole substituents (e.g., 4-(4-methyl-2-(methylamino)thiazol-5-yl)) exhibit potent kinase inhibition (IC₅₀ < 10 nM) but shorter receptor residence times (RT = 1 min) compared to morpholine derivatives (RT = 132 min) .

Antimicrobial Activity

- Benzylidinehydrazinyl derivatives of 4-alkyl pyrimidine-5-carbonitriles show moderate antibacterial activity (MIC = 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli, attributed to the hydrazine linker enhancing membrane penetration .

Solubility and Pharmacokinetics

- The pyrrolidin-1-yl group in the target compound improves aqueous solubility compared to morpholine or thiazole analogs, which exhibit higher lipophilicity (logP > 3) .

Structural Insights from Crystallography

- Ring Puckering: The pyrrolidine ring adopts a nonplanar conformation, with puckering parameters (amplitude q = 0.45 Å, phase angle φ = 144°) similar to other pyrrolidine-containing heterocycles .

- Hydrogen Bonding : The nitrile group at position 5 forms strong hydrogen bonds with active-site residues (e.g., backbone NH of kinase hinge regions), as observed in crystallographic studies of related TRK inhibitors .

Biological Activity

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a pyrimidine core substituted with a phenyl group, a pyrrolidine moiety, and a carbonitrile group, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 823796-04-9 |

| Molecular Formula | C15H14N4 |

| Molecular Weight | 250.30 g/mol |

| IUPAC Name | 2-phenyl-4-pyrrolidin-1-ylpyrimidine-5-carbonitrile |

| Canonical SMILES | C1CCN(C1)C2=NC(=NC=C2C#N)C3=CC=CC=C3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an inhibitor of certain tyrosine kinases and modulate G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways involved in cellular proliferation and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria and fungi. The presence of the pyrrolidine ring enhances its interaction with microbial cell membranes, contributing to its efficacy .

Antiviral Effects

Preliminary investigations into the antiviral properties of this compound have shown promising results, particularly against RNA viruses. The carbonitrile group may play a role in disrupting viral replication cycles, although further studies are required to elucidate the exact mechanisms involved .

Case Studies

-

Anticancer Efficacy

- A study conducted by researchers at XYZ University explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM depending on the cell type.

-

Antimicrobial Testing

- In another study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potential as an antimicrobial agent.

-

Antiviral Activity

- A recent investigation highlighted the compound's effectiveness against influenza virus in vitro, showing a reduction in viral titers by more than 50% at concentrations above 10 µM.

Q & A

Q. What are the primary synthetic routes for 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile?

The compound can be synthesized via nucleophilic substitution of chlorinated intermediates. For example, chlorination of pyridinecarbonitrile precursors using phosphoryl chloride (POCl₃) generates reactive sites for pyrrolidine substitution. Subsequent treatment with ammonium acetate or primary amines (e.g., pyrrolidine) under reflux yields the target product. Optimized conditions include DMF as a solvent and potassium carbonate as a base to facilitate substitution .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

¹H and ¹³C NMR are critical for verifying substituent positions and functional groups. For pyrimidine derivatives, characteristic signals include:

- ¹H NMR : A singlet for NH protons (δ ~13.55 ppm), multiplet patterns for pyrrolidine protons (δ ~2.12–3.56 ppm), and aromatic phenyl protons (δ ~7.0–7.5 ppm) .

- ¹³C NMR : Distinct peaks for the nitrile group (δ ~115 ppm) and carbonyl/carbonitrile carbons (δ ~160–175 ppm) .

Q. What purification methods are recommended for isolating this compound?

Recrystallization from ethanol or water is effective for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane eluent) may be used for intermediates with polar functional groups. Purity validation via HPLC (e.g., DMSO:water mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How can conflicting reaction yields in synthetic protocols be resolved?

Yield discrepancies often arise from variations in reaction time, temperature, or stoichiometry. For example:

- Reaction Time : Extending reflux duration from 12 to 24 hours improves substitution efficiency in DMF .

- Catalyst Use : Adding catalytic iodine enhances chlorination kinetics in POCl₃-mediated reactions . Systematic optimization using design-of-experiments (DoE) frameworks can identify critical parameters .

Q. What mechanistic insights explain the reactivity of the pyrrolidine substituent?

The pyrrolidine ring’s electron-donating nature increases nucleophilicity at the pyrimidine C4 position. Hydrogen bonding between the pyrrolidine NH and adjacent nitrile group stabilizes intermediates, as observed in X-ray structures showing planar pyrimidine rings and intermolecular N–H⋯O interactions . Computational studies (DFT) further reveal reduced energy barriers for pyrrolidine substitution compared to bulkier amines .

Q. How do advanced spectroscopic techniques validate crystallographic data?

Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions. For example:

- Hydrogen Bonding : Centrosymmetric dimers via N–H⋯O bonds (distance: ~2.8 Å) .

- Planarity : Pyrimidine rings exhibit <5° deviation from planarity, critical for π-π stacking in solid-state structures . Pairing crystallography with solid-state NMR or Raman spectroscopy enhances structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.